molecular formula C21H14ClN3O2 B2419139 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid CAS No. 313398-28-6

4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid

Cat. No. B2419139
CAS RN: 313398-28-6
M. Wt: 375.81
InChI Key: WJJGWIIFCRITMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the replacement of the chloride ion with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base . This process can be carried out by the conventional method or by using microwave irradiation .

Scientific Research Applications

Antibacterial and Anthelmintic Activity

Research has indicated that derivatives of quinazolinone, including structures similar to 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid, exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, these compounds have demonstrated potential in vitro anthelmintic activity, showing effectiveness in causing paralysis and death of helminths at certain concentrations (Debnath & Manjunath, 2011).

Antiviral Activity

A derivative closely related to 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid, identified as 5-bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), has shown distinct antiviral activities against Herpes simplex and vaccinia viruses. This indicates the potential of quinazolinone derivatives in antiviral therapies (Selvam et al., 2010).

Antimicrobial and Anticancer Potential

Quinazolinone derivatives, which include compounds structurally similar to 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid, have been researched extensively for their antimicrobial activities. Novel compounds synthesized from these derivatives have been subjected to evaluation against various microbes, showing promising results. Additionally, some of these derivatives possess selective anticancer activities, suggesting their potential use in cancer therapy (Habib et al., 2013).

Potential in Diuretic and Antihypertensive Medications

Research has been conducted on quinazoline derivatives as potential diuretic and antihypertensive agents. These studies have involved synthesizing and testing various N-substituted quinazoline compounds, with some showing significant effectiveness in these areas (Rahman et al., 2014).

properties

IUPAC Name

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)25-21(24-18)23-16-9-6-14(7-10-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJGWIIFCRITMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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